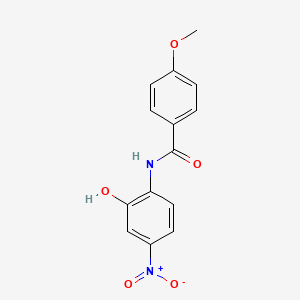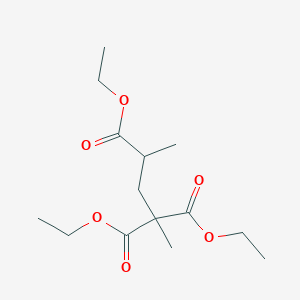![molecular formula C11H10BrCl4N3OS B11964015 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a bromophenyl group, a thioureido linkage, and a trichloroethyl moiety, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-bromoaniline with thiourea to form the thioureido intermediate. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions, leading to the formation of different sulfur-containing derivatives.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation of the thioureido linkage can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new drugs with antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound’s thioureido linkage can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity to its targets . These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares a similar bromophenyl group and chloroacetamide moiety but differs in the presence of a thiazole ring instead of a thioureido linkage.
N-(4-BROMOPHENYL)-1-(3-BROMOTHIOPHEN-2-YL)METHANIMINE: This compound features a bromophenyl group and a bromothiophene moiety, highlighting the versatility of bromophenyl derivatives in various chemical contexts.
Uniqueness
N-(1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-2-CHLORO-ACETAMIDE is unique due to its combination of a thioureido linkage and a trichloroethyl moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
Propriétés
Formule moléculaire |
C11H10BrCl4N3OS |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H10BrCl4N3OS/c12-6-1-3-7(4-2-6)17-10(21)19-9(11(14,15)16)18-8(20)5-13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
Clé InChI |
PIOMYVRTXCUHPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)


